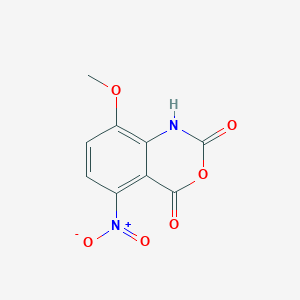

8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione

Description

Properties

IUPAC Name |

8-methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O6/c1-16-5-3-2-4(11(14)15)6-7(5)10-9(13)17-8(6)12/h2-3H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBXMOUUDOHQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione typically involves the nitration of a methoxy-substituted benzoxazine precursor. One common method includes the following steps:

Starting Material: The synthesis begins with a methoxy-substituted benzoxazine.

Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position.

Purification: The product is then purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols for substitution reactions.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 8-Methoxy-5-amino-1H-3,1-benzoxazine-2,4-dione.

Substitution: Various substituted benzoxazines depending on the nucleophile used.

Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Overview

8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione is a chemical compound characterized by its unique benzoxazine structure, which includes methoxy and nitro substituents. This compound has garnered attention in various fields of scientific research due to its potential applications in chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for modifications that can lead to diverse chemical entities.

- Reagent in Organic Reactions : It serves as a reagent for various organic transformations, including nucleophilic substitutions and reductions.

Biology

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further investigation as an antibacterial agent .

- Anticancer Potential : Preliminary research suggests that the compound may have anticancer properties. Its mechanism involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components.

Medicine

- Pharmaceutical Intermediate : Ongoing research is exploring its potential as an intermediate in drug development. The compound's ability to modulate biological pathways could lead to new therapeutic agents targeting various diseases.

- Neuroprotective Effects : There is emerging evidence that benzoxazine derivatives may have neuroprotective properties, which could be relevant in developing treatments for neurodegenerative diseases .

Industry

- Material Science Applications : Due to its unique chemical properties, this compound is being investigated for use in the development of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for creating high-performance materials.

Mechanism of Action

The mechanism of action of 8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Comparison with Similar Compounds

Key Observations:

In contrast, halogenated analogs (e.g., 5-Chloroisatoic Anhydride) exhibit moderate lipid peroxidation inhibition (46.0–49.2%) in thiazolidinedione studies, though direct bioactivity data for benzoxazine-diones is lacking . Sulfonyl and Trifluoromethyl Groups: The sulfonyl group in 7-Methanesulfonyl-1H-3,1-benzoxazine-2,4-dione enhances polarity, which could improve solubility, while trifluoromethyl groups often confer metabolic stability in drug design .

Synthetic Applications :

- Nitration reactions are critical for introducing nitro groups, as seen in the synthesis of 7-chloro-6-nitro-2H-3,1-benzoxazine-2,4-dione, a precursor for indole derivatives . The target compound’s synthesis likely involves similar nitration or methoxylation steps.

- Enamine Ltd categorizes the compound as a building block, highlighting its role in generating complex molecules for drug discovery .

Biological Relevance: While thiazolidine-2,4-dione derivatives (e.g., Rosiglitazone) are known for antidiabetic activity, benzoxazine-diones are less studied in this context .

Biological Activity

8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione is a compound of significant interest due to its potential biological activities. This compound is a derivative of benzoxazine, a class known for various pharmacological properties. The presence of a methoxy and a nitro group in its structure enhances its reactivity and biological profile.

The molecular formula of this compound is , with a molecular weight of approximately 238.15 g/mol. The compound’s structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H6N2O6 |

| Molecular Weight | 238.15 g/mol |

| CAS Number | 2418708-98-0 |

Synthesis

The synthesis of this compound typically involves the nitration of a methoxy-substituted benzoxazine precursor using concentrated nitric and sulfuric acids under controlled conditions. This process allows for the introduction of the nitro group at the desired position followed by purification methods such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against several bacterial strains. The mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Properties : The compound has been evaluated for its anticancer activity in vitro. Studies show that it may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death and proliferation inhibition .

Cytotoxicity Studies : In cell viability assays (MTT assay), compounds similar to 8-Methoxy-5-nitro derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, indicating a potential therapeutic window .

The biological effects of this compound are believed to stem from its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular macromolecules (e.g., DNA and proteins), leading to alterations in cellular functions and promoting apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological activities of benzoxazine derivatives:

- Study on Antimicrobial Activity : A study demonstrated that benzoxazine derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for enhancing activity against resistant strains .

- Anticancer Activity in Cell Lines : Research involving various cancer cell lines showed that compounds derived from benzoxazines could inhibit cell growth effectively. The most potent derivatives were those containing electron-withdrawing groups like nitro at strategic positions on the aromatic ring .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can look at their biological activities.

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | High | Reactive intermediates formation |

| 6-Chloro-8-methyl-benzoxazine derivatives | Low | Moderate | Cell cycle arrest |

| 2H-Benzoxazine derivatives | Low | Low | Unknown |

Q & A

Q. What advanced techniques characterize the compound’s electronic properties for materials science applications?

- Techniques : Cyclic voltammetry (CV) reveals redox potentials of nitro groups (e.g., reduction peaks at −0.5 to −1.0 V vs. Ag/AgCl). Pair with density functional theory (DFT) calculations (B3LYP/6-31G**) to correlate experimental HOMO-LUMO gaps with charge-transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.